3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid
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Overview
Description
3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid is an organic compound with the molecular formula C11H11N3O3 and a molecular weight of 233.22 g/mol . This compound features a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of both hydroxyl and amino groups in its structure makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid typically involves the amidation of anthranilic acid derivatives followed by condensation with nitrogen nucleophiles. One common method includes the following steps:
Amidation: Anthranilic acid derivatives are treated with acetic anhydride to form 3,1-benzoxazin-4-ones.
Condensation: The benzoxazin-4-ones are then condensed with aromatic or heterocyclic amines to yield the desired quinazoline derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Quinazoline ketones or aldehydes.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The quinazoline ring structure allows it to bind to active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its potential anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-(6-methylquinazolin-4-ylamino)propanoic acid hydrochloride
- 2-Hydroxy-3-(2-methylphenoxy)propanoic acid
- 3-(4-Hydroxy-3-nitrophenyl)propanoic acid
- 3-(3-Hydroxy-4-methoxyphenyl)propionic acid
- (quinazolin-4-ylamino)-acetic acid
Uniqueness
3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid is unique due to its specific combination of functional groups and the quinazoline ring structureIts ability to act as an enzyme inhibitor and its potential therapeutic properties further distinguish it from similar compounds .
Properties
IUPAC Name |
3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-5-9(11(16)17)14-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6,9,15H,5H2,(H,16,17)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYSJLZWDLBWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC(CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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